molecular formula C10H17N5O3 B2956062 Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate CAS No. 2470438-09-4

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate

Cat. No.: B2956062
CAS No.: 2470438-09-4
M. Wt: 255.278
InChI Key: JEKFGDXWAIDRGX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)12-5-6-13-7(11)15-8(14-6)17-4/h5H2,1-4H3,(H,12,16)(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFGDXWAIDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC(=N1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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